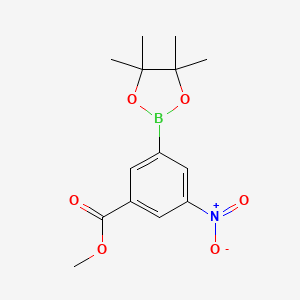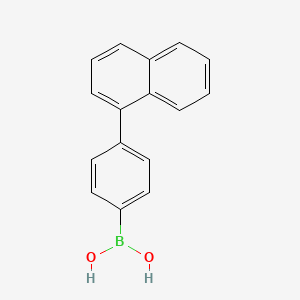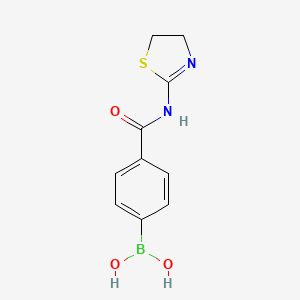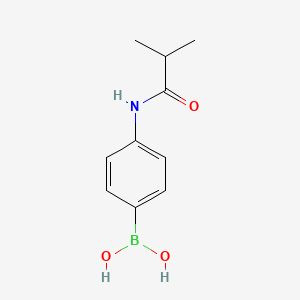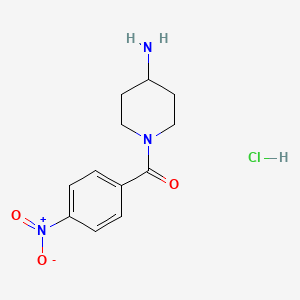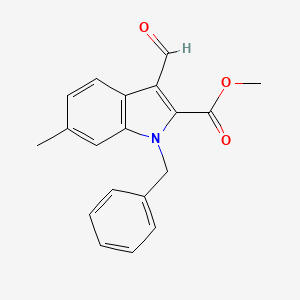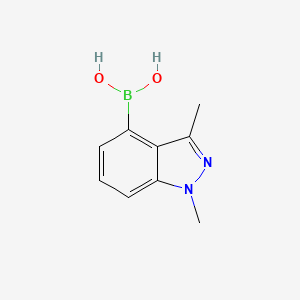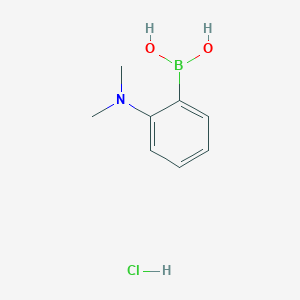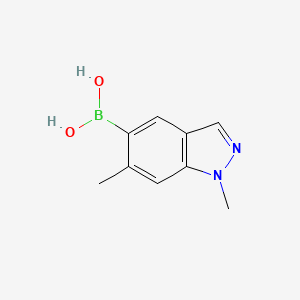
Ácido 1,6-dimetil-1H-indazol-5-borónico
Descripción general
Descripción
1,6-Dimethyl-1H-indazole-5-boronic acid is a chemical compound with the molecular formula C9H11BN2O2 . It has a molecular weight of 190.01 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1,6-Dimethyl-1H-indazole-5-boronic acid is 1S/C9H11BN2O2/c1-6-3-9-7 (5-11-12 (9)2)4-8 (6)10 (13)14/h3-5,13-14H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1,6-Dimethyl-1H-indazole-5-boronic acid is a solid compound . It has a molecular weight of 190.01 and a molecular formula of C9H11BN2O2 . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Ácido 1,6-dimetil-1H-indazol-5-borónico: Aplicaciones de Investigación Científica: Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del “this compound”, centrándose en aplicaciones únicas en diversos campos:
Investigación sobre el tratamiento del cáncer
Este compuesto se utiliza en la síntesis de benzonaftiridinonas piridinílicas como inhibidores de mTOR, que se están investigando por su potencial en el tratamiento del cáncer .
Estudios de inhibición enzimática
Sirve como reactivo para la preparación de nuevos inhibidores de bisfosfonato de la farnesil pirofosfato sintasa humana, una enzima implicada en diversas enfermedades .
Investigación en neurociencia
Los investigadores utilizan este compuesto para la preparación de diazabicicloheptanos como efectores del receptor nicotínico neuronal α7, que pueden tener implicaciones en las afecciones neurológicas .
Inhibición de la quinasa para enfermedades inflamatorias
Está involucrado en la preparación de tieno [3,2-d]pirimidinas como inhibidores de la quinasa Tpl2. La quinasa Tpl2 es un objetivo para el tratamiento de enfermedades inflamatorias .
Mecanismo De Acción
Target of Action
Boronic acids, including indazole boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This is known as transmetalation. The 1,6-Dimethyl-1H-indazole-5-boronic acid likely participates in similar reactions, contributing its indazole group to the formation of new carbon-carbon bonds.
Biochemical Pathways
The compound’s indazole group is a key component of many functional molecules used in a variety of applications . Therefore, it may influence a wide range of biochemical pathways depending on the context of its use.
Pharmacokinetics
The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°c for stability . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 1,6-Dimethyl-1H-indazole-5-boronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , potentially leading to the synthesis of various organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,6-Dimethyl-1H-indazole-5-boronic acid. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions may be influenced by factors such as the presence of a palladium catalyst and the nature of the organic groups involved .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,6-Dimethyl-1H-indazole-5-boronic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized in the laboratory. Additionally, it has a wide range of applications in scientific research and has been used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. 1,6-Dimethyl-1H-indazole-5-boronic acid is a relatively unstable compound and can degrade over time. Additionally, it can be toxic to certain organisms and can be hazardous to humans if handled improperly.
Direcciones Futuras
There are several potential future directions for the use of 1,6-Dimethyl-1H-indazole-5-boronic acid in scientific research. It could be used in the development of novel drugs for the treatment of diseases, such as cancer and inflammation. Additionally, it could be used in the study of the structure and function of proteins and enzymes, as well as the study of cell signaling pathways. Finally, it could be used in the development of new materials, such as polymers and heterocycles.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,6-Dimethyl-1H-indazole-5-boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. The boronic acid group forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is highly specific and can be exploited to study the function of serine proteases in various biological processes. Additionally, 1,6-Dimethyl-1H-indazole-5-boronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through hydrogen bonding and hydrophobic interactions, further expanding its utility in biochemical research .
Cellular Effects
1,6-Dimethyl-1H-indazole-5-boronic acid has been shown to influence various cellular processes. It can modulate cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, the inhibition of serine proteases by 1,6-Dimethyl-1H-indazole-5-boronic acid can affect the activation of downstream signaling molecules, leading to altered cellular responses. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Its effects on cellular metabolism are also noteworthy, as it can influence metabolic pathways by inhibiting enzymes involved in key metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 1,6-Dimethyl-1H-indazole-5-boronic acid involves its interaction with specific biomolecules. The boronic acid group forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is highly specific and can be exploited to study the function of serine proteases in various biological processes. Additionally, 1,6-Dimethyl-1H-indazole-5-boronic acid can interact with other biomolecules, such as nucleic acids and carbohydrates, through hydrogen bonding and hydrophobic interactions, further expanding its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Dimethyl-1H-indazole-5-boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Studies have shown that the inhibitory effects of 1,6-Dimethyl-1H-indazole-5-boronic acid on serine proteases can persist for several hours, but prolonged exposure may lead to reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have lasting effects on cellular function, although the extent of these effects may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 1,6-Dimethyl-1H-indazole-5-boronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit serine proteases without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage. It is important to carefully optimize the dosage of 1,6-Dimethyl-1H-indazole-5-boronic acid in animal studies to balance its therapeutic effects with potential toxicity .
Metabolic Pathways
1,6-Dimethyl-1H-indazole-5-boronic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and metabolite levels. The compound’s interaction with enzymes such as cytochrome P450 can also affect its metabolic fate, leading to variations in its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of 1,6-Dimethyl-1H-indazole-5-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be transported to various cellular compartments. The distribution of 1,6-Dimethyl-1H-indazole-5-boronic acid within tissues is influenced by factors such as tissue perfusion and the presence of specific binding proteins .
Subcellular Localization
1,6-Dimethyl-1H-indazole-5-boronic acid exhibits specific subcellular localization patterns. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The subcellular localization of 1,6-Dimethyl-1H-indazole-5-boronic acid can influence its activity and function, as it may interact with different biomolecules depending on its localization. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .
Propiedades
IUPAC Name |
(1,6-dimethylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-9-7(5-11-12(9)2)4-8(6)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJUAROEJPNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)N(N=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259383 | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310383-74-4 | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



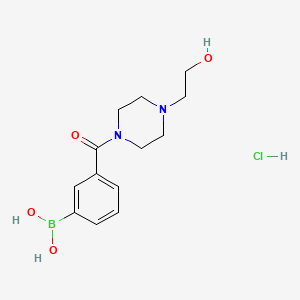
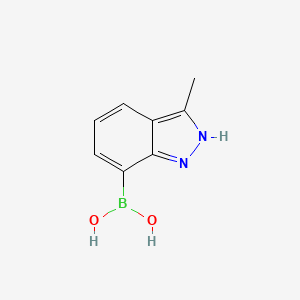

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
